Methyl 2-benzyl-3-hydroxypropanoate
Overview
Description
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds, in general, are known to undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Benzylic compounds are often involved in various biochemical reactions, which can influence multiple pathways in the body .
Result of Action
It is known that the reactions involving benzylic compounds can lead to various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-benzyl-3-hydroxypropanoate . These factors can include temperature, pH, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route involves the reaction of β-propiolactone with methanol in the presence of triethylamine to produce methyl 3-hydroxypropionate. This intermediate is then converted to the dianion with lithium diisopropylamide and alkylated with benzyl bromide to yield methyl 2-benzyl-3-hydroxypropanoate.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-benzyl-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed under basic conditions.
Major Products:
Oxidation: Benzyl 3-hydroxypropanoic acid.
Reduction: Benzyl 3-hydroxypropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-benzyl-3-hydroxypropanoate has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It has shown potential in the development of new pharmaceuticals, including antifungal agents.
Biochemistry: It plays a role in the synthesis of RNA and DNA by serving as a protective group for ribonucleosides.
Photostabilization: Derivatives of this compound are studied for their ability to stabilize materials against photodegradation.
Catalysis: It serves as an intermediate in catalytic processes, such as the synthesis of propane-1,3-diol.
Comparison with Similar Compounds
Methyl 3-hydroxypropanoate: Lacks the benzyl group, leading to different reactivity and applications.
Benzyl 3-hydroxypropanoate: Similar structure but differs in the ester group, affecting its chemical properties and uses.
Uniqueness: Methyl 2-benzyl-3-hydroxypropanoate is unique due to its specific structure, which combines a benzyl group with a hydroxypropanoate ester
Properties
IUPAC Name |
methyl 2-benzyl-3-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOULZVWNYXNCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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